Cas no 18910-65-1 (Salmefamol)

Salmefamol structure
Salmefamol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenedimethanol,4-hydroxy-a1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
- 4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
- Salmefamol
- a-((p-methoxy-a-methylphenethylamino)methyl)-4-hydroxy-m-xylene-a,a'-diol
- AH-3923
- AHR 3929
- EINECS 242-662-5
- Salmefamolum [INN-Latin]
- 4-Hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-1,3-benzenedimethanol
- Brn 2162832
- Salmefamolum
- α-[(p-Methoxy-α-methylphenethylamino)methyl]-4-hydroxy-1,3-benzenedimethanol
- 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethyl amino)ethanol
- 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
- SALMEFAMOL [INN]
- AKOS040744822
- Q56SEY8X9J
- UNII-Q56SEY8X9J
- Salmefamol [INN:BAN]
- alpha-((p-Methoxy-alpha-methylphenethylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
- DTXSID80864864
- 18910-65-1
- 4-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
- NS00053646
- AH 3923
- SCHEMBL18458
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((2-(4-methoxyphenyl)-1-methylethyl)amino)methyl)-
- CS-0358
- 4-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]ethyl]-2-(hydroxymethyl)phenol
- CHEMBL2107072
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
- HY-10998
- AH 3923;AH-3923; AH3923
- 1,3-BenzenediMethanol, 4-hydroxy-a1-[[[2-(4-Methoxyphenyl)-1-Methylethyl]aMino]Methyl]-
- Salmefamolum (INN-Latin)
- VPMWDFRZSIMDKW-UHFFFAOYSA-N
- 1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
- 4-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methyl-ethyl)amino)ethyl)-2-(hydroxymethyl)phenol
-
- MDL: MFCD00867047
- Inchi: InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
- InChI-sleutel: VPMWDFRZSIMDKW-UHFFFAOYSA-N
- LACHT: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O
Berekende eigenschappen
- Exacte massa: 331.17800
- Monoisotopische massa: 331.178
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 8
- Complexiteit: 346
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 82A^2
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.200
- Kookpunt: 553.4°Cat760mmHg
- Vlampunt: 288.5°C
- Brekindex: 1.598
- PSA: 81.95000
- LogboekP: 2.53820
Salmefamol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | FS65156-2 mg |
Salmefamol |
18910-65-1 | 2mg |
$181.50 | 2023-01-04 | ||
TRC | S215785-5mg |
Salmefamol |
18910-65-1 | 5mg |
$ 465.00 | 2022-06-03 | ||
Biosynth | FS65156-10 mg |
Salmefamol |
18910-65-1 | 10mg |
$399.30 | 2023-01-04 | ||
Biosynth | FS65156-25 mg |
Salmefamol |
18910-65-1 | 25mg |
$726.00 | 2023-01-04 | ||
Biosynth | FS65156-50 mg |
Salmefamol |
18910-65-1 | 50mg |
$1,089.00 | 2023-01-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125811-25mg |
Salmefamol |
18910-65-1 | 25mg |
¥6,138.00 | 2021-05-25 | ||
TRC | S215785-10mg |
Salmefamol |
18910-65-1 | 10mg |
$ 745.00 | 2022-06-03 | ||
Biosynth | FS65156-5 mg |
Salmefamol |
18910-65-1 | 5mg |
$242.00 | 2023-01-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S125811-5mg |
Salmefamol |
18910-65-1 | 5mg |
¥2,761.00 | 2021-05-25 | ||
TRC | S215785-2.5mg |
Salmefamol |
18910-65-1 | 2.5mg |
$ 250.00 | 2022-06-03 |
Salmefamol Gerelateerde literatuur
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden Amfetaminen en afgeleiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN benzeneoïden Benzeen en substitueerder afgeleiden Phenethylamines Amfetaminen en afgeleiden
- Farmaceutische en biochemische producten medisch Ziekteclassificaties
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